Fmoc-D-3-Cyanophenylalanine serves as a valuable building block in solid-phase peptide synthesis (SPPS) []. The Fmoc group facilitates the incorporation of this non-natural amino acid into peptide chains while enabling selective deprotection during synthesis. The cyano group introduces unique properties to the resulting peptides, including:
ученые используют Fmoc-D-3-Cyanophenylalanine для исследования функций белков. By incorporating Fmoc-D-Phe(CN) into specific locations within a protein's structure, researchers can probe the role of those regions in protein folding, activity, and interactions with other molecules []. The cyano group's impact on protein properties can help elucidate the significance of specific amino acid side chains in protein function.
The unique properties introduced by Fmoc-D-Phe(CN) can be exploited in the design of novel therapeutic agents. The cyano group's ability to modulate peptide interactions with biological targets holds promise for the development of drugs with improved potency and selectivity [].
Fmoc-D-Phe(CN) can be employed as a tool to study protein-protein interactions. By strategically placing this modified amino acid at protein-protein interfaces, researchers can gain insights into the binding mechanisms and energetics of these interactions [].
Fmoc-D-3-Cyanophenylalanine is a derivative of phenylalanine, notable for its incorporation of a cyano group at the meta position of the phenyl ring. This compound has the molecular formula C25H20N2O4 and a molecular weight of 412.44 g/mol. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group in peptide synthesis, allowing for selective reactions without interfering with other functional groups. The cyano group enhances the compound's fluorescence properties, making it a valuable tool in biochemical studies, particularly in protein structure analysis and interaction studies.
Fmoc-D-Phe(3-CN)-OH may exhibit some of the following hazards:
The biological activity of Fmoc-D-3-Cyanophenylalanine is largely attributed to its incorporation into proteins and peptides, where it can serve as a fluorescence probe. This compound has been utilized to study:
The synthesis of Fmoc-D-3-Cyanophenylalanine typically involves several steps:
Fmoc-D-3-Cyanophenylalanine has diverse applications in scientific research:
Studies involving Fmoc-D-3-Cyanophenylalanine often focus on how it interacts with other biomolecules:
Several compounds share structural similarities with Fmoc-D-3-Cyanophenylalanine, each with unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Fmoc-L-3-Cyanophenylalanine | Similar structure but L-isomer | Used widely in peptide synthesis; less studied for fluorescence |
Fmoc-Diphenylalanine | Two phenyl groups instead of one | Enhanced hydrophobicity; different interaction profile |
Fmoc-Tyrosine | Hydroxyl group on phenol ring | Exhibits different fluorescence characteristics due to hydroxyl group |
Fmoc-D-Tryptophan | Indole ring instead of phenyl | Stronger intrinsic fluorescence; used in different biochemical contexts |
Each of these compounds has distinct properties that may make them more or less suitable for specific applications compared to Fmoc-D-3-Cyanophenylalanine. The unique combination of the cyano group and the protective Fmoc moiety distinguishes it within this class of compounds, particularly for studies involving fluorescence and protein interactions.
Fluorenylmethoxycarbonyl-D-3-cyanophenylalanine represents a sophisticated amino acid derivative characterized by its molecular formula C₂₅H₂₀N₂O₄ and molecular weight of 412.44 g/mol [1] [2]. This compound incorporates three distinct structural elements that contribute to its unique chemical properties: the D-configuration at the alpha carbon, a cyano substituent at the meta position of the aromatic ring, and the fluorenylmethoxycarbonyl protecting group [1] [2] [5].
The D-configuration of this amino acid derivative places it in the R-absolute configuration at the alpha carbon, distinguishing it from the naturally occurring L-amino acids [21] [22]. This stereochemical arrangement results from the spatial positioning of the amino group, carboxyl group, hydrogen atom, and the 3-cyanophenyl side chain around the central tetrahedral carbon [22] [24]. The D-configuration confers specific three-dimensional properties that influence both the compound's reactivity and its biological interactions [21] [24].
The stereochemical designation follows the Fischer projection system, where the amino group is positioned on the right side when the carbonyl group is oriented at the top and the side chain at the bottom [22] [23]. This configuration is particularly significant because D-amino acids exhibit different biological activities compared to their L-counterparts, often providing enhanced resistance to proteolytic degradation [24]. The optical activity resulting from this chiral center contributes to the compound's specific rotation properties [22] [26].
The cyano functional group is strategically positioned at the meta (3-position) of the phenyl ring, creating significant electronic perturbations within the aromatic system [1] [2] [25]. This positioning results in strong electron-withdrawing effects through both inductive and resonance mechanisms [25] [27]. The cyano group, with its triple bond between carbon and nitrogen, exhibits one of the strongest electron-withdrawing capabilities among common organic substituents [25] [27].
The meta positioning of the cyano group influences the electronic distribution across the entire aromatic ring system [25] [27]. This electron withdrawal decreases the overall electron density of the benzene ring, making it less nucleophilic and more susceptible to nucleophilic attack at the cyano carbon [25]. The electronic effects extend beyond the immediate aromatic ring to influence the reactivity of adjacent functional groups, including the amino acid backbone [19] [25].
The fluorenylmethoxycarbonyl protecting group represents a sophisticated molecular architecture designed for selective amino protection [14] [20]. This group consists of a fluorene moiety connected through a methoxycarbonyl linkage to the amino nitrogen [14]. The fluorene system provides both steric bulk and electronic stabilization through its extended aromatic conjugation [14] [28].
The protecting group's structure incorporates two benzene rings fused to a central five-membered ring, creating a rigid planar system [14] [28]. This rigidity contributes to the compound's crystalline properties and influences its solubility characteristics [28] [29]. The methoxycarbonyl bridge serves as the cleavable connection point, designed to be stable under acidic conditions but readily removable under basic conditions [14] [20].
Fluorenylmethoxycarbonyl-D-3-cyanophenylalanine exhibits well-defined crystalline properties that reflect its molecular architecture [28] [29]. The compound forms crystalline powders under standard conditions, with the crystal structure influenced by intermolecular hydrogen bonding patterns and aromatic stacking interactions [28] [29] [31].
The crystalline form demonstrates the characteristic packing arrangements observed in fluorenylmethoxycarbonyl amino acids, where the planar fluorene groups engage in π-π stacking interactions [28] [29]. These interactions, combined with hydrogen bonding between carboxyl and amino groups, create stable three-dimensional crystal lattices [28] [31]. Powder X-ray diffraction studies of related fluorenylmethoxycarbonyl compounds indicate that these materials adopt organized bilayer structures in the solid state [30].
Table 1: Physical Properties of Fluorenylmethoxycarbonyl-D-3-Cyanophenylalanine
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₅H₂₀N₂O₄ | [1] [2] [5] |
Molecular Weight (g/mol) | 412.44 | [1] [2] [5] |
CAS Number | 205526-37-0 | [1] [2] [5] |
Melting Point (°C) | 99-101 | [5] [8] |
Optical Rotation [α]D²⁰ (DMF) | +36.5° ± 2° (c=1) | [3] [8] |
Density (estimated, g/cm³) | 1.2691 | [2] |
Refractive Index (estimated) | 1.5500 | [2] |
Storage Temperature | 2-8°C, dry | [2] [5] |
Appearance | Crystalline powder | [2] [5] |
The solubility profile of fluorenylmethoxycarbonyl-D-3-cyanophenylalanine reflects the compound's dual hydrophilic and hydrophobic character [11] [40]. The compound demonstrates good solubility in organic solvents commonly used in peptide synthesis, including chloroform, dichloromethane, ethyl acetate, and dimethylsulfoxide [11]. This solubility pattern is characteristic of fluorenylmethoxycarbonyl-protected amino acids, where the large hydrophobic protecting group dominates the solubility behavior [9] [11].
In polar aprotic solvents such as dimethylformamide and dimethylsulfoxide, the compound exhibits enhanced solubility due to favorable interactions between the polar cyano group and the solvent molecules [11] [35]. The solubility in acetone and other ketonic solvents is also significant, reflecting the compound's compatibility with various organic reaction media [11]. Aqueous solubility remains limited due to the predominant hydrophobic character imparted by the fluorenylmethoxycarbonyl group [40].
Table 2: Solubility Profile in Common Solvents
Solvent | Solubility | Characteristics |
---|---|---|
Chloroform | Good | Suitable for synthesis |
Dichloromethane | Good | Common peptide solvent |
Ethyl Acetate | Good | Extraction-compatible |
Dimethylsulfoxide | Good | Polar aprotic medium |
Acetone | Good | Crystallization solvent |
Dimethylformamide | Good | Optical rotation medium |
Water | Limited | Hydrophobic character |
The thermal characteristics of fluorenylmethoxycarbonyl-D-3-cyanophenylalanine are defined by a sharp melting point range of 99-101°C, indicating good crystalline purity [5] [8]. This melting point reflects the balance between intermolecular forces within the crystal lattice and the thermal energy required for phase transition [37] [38]. The relatively low melting point compared to unprotected amino acids results from the steric bulk of the fluorenylmethoxycarbonyl group, which prevents tight molecular packing [37].
Thermal gravimetric analysis of similar fluorenylmethoxycarbonyl compounds reveals that thermal decomposition typically begins around 200°C, well above the melting point [37] [38]. The initial thermal events involve the removal of any residual solvent molecules, followed by the breakdown of the protecting group and eventual decomposition of the amino acid backbone [37] [38]. The compound's thermal stability makes it suitable for standard synthetic procedures and purification methods that involve moderate heating [37].
The melting behavior demonstrates the crystalline nature of the material, with the sharp transition indicating minimal polymorphic variations under standard conditions [39] [41]. Differential scanning calorimetry studies of related compounds show that the melting process involves the disruption of both hydrogen bonding networks and aromatic stacking interactions [37] [38].
The optical rotation of fluorenylmethoxycarbonyl-D-3-cyanophenylalanine provides definitive evidence of its chiral nature and stereochemical purity [3] [8]. The specific rotation of +36.5° ± 2° measured at 20°C in dimethylformamide (c=1) represents a significant optical activity that confirms the D-configuration [3] [8]. This positive rotation indicates dextrorotatory behavior, consistent with the R-absolute configuration at the alpha carbon [26] [33].
The choice of dimethylformamide as the measurement solvent is significant because solvent effects can substantially influence optical rotation values [33] [35]. Dimethylformamide provides a polar aprotic environment that minimizes specific solvent-solute interactions while maintaining good compound solubility [33]. The optical rotation magnitude reflects contributions from both the chiral alpha carbon and the overall molecular conformation influenced by the fluorenylmethoxycarbonyl group [26] [33].
Temperature dependence of optical rotation is indicated by the specification of 20°C as the measurement temperature, as optical rotation values typically decrease with increasing temperature due to increased molecular motion [26] [33]. The precision of ±2° suggests high stereochemical purity and consistent measurement conditions [3] [8].
Fluorenylmethoxycarbonyl-D-3-cyanophenylalanine demonstrates selective stability that makes it particularly valuable in synthetic applications [12] [14] [20]. The compound exhibits excellent stability under acidic conditions, where the fluorenylmethoxycarbonyl group remains intact and the cyano functionality shows no significant reactivity [14] [20]. This acid stability is crucial for synthetic sequences involving acidic coupling reagents or acidic workup procedures [12] [20].
Under neutral conditions, the compound maintains structural integrity over extended periods when stored under appropriate conditions [2] [5]. The cyano group remains chemically inert under these conditions, while the fluorenylmethoxycarbonyl protection prevents unwanted side reactions at the amino terminus [14] [16]. Temperature effects on stability follow predictable patterns, with the compound remaining stable at room temperature but potentially undergoing thermal decomposition above 200°C [37] [38].
The compound's stability profile changes dramatically under basic conditions, where the fluorenylmethoxycarbonyl group becomes susceptible to removal [14] [20]. This selective reactivity under basic conditions forms the foundation for its utility in solid-phase peptide synthesis protocols [12] [20].
The cyano group at the meta position exhibits characteristic reactivity patterns dominated by its strong electron-withdrawing nature [18] [19] [25]. This functional group can participate in nucleophilic addition reactions under appropriate conditions, potentially forming amidine or carboxylic acid derivatives upon hydrolysis [18] [19]. The electron-deficient carbon of the cyano group represents an electrophilic center that can react with strong nucleophiles [19] [25].
The positioning of the cyano group at the meta position relative to the amino acid side chain attachment point influences its reactivity profile [25] [27]. This positioning prevents direct conjugation with the amino acid backbone while maintaining the electron-withdrawing effects throughout the aromatic system [25]. The cyano group's influence extends to the reactivity of other positions on the aromatic ring, directing electrophilic substitution reactions away from the ortho and para positions [25] [27].
In biochemical applications, the cyano group can serve as a spectroscopic probe due to its sensitivity to local environmental changes [19]. The stretching frequency of the carbon-nitrogen triple bond is particularly sensitive to hydrogen bonding and electrostatic interactions, making it useful for studying protein-peptide interactions [19].
The deprotection of the fluorenylmethoxycarbonyl group proceeds through a well-characterized two-step mechanism that is fundamental to its utility in peptide synthesis [14] [15] [20]. The process initiates with base-catalyzed abstraction of the acidic hydrogen at the 9-position of the fluorene ring system [14] [15]. This deprotonation is facilitated by the electron-withdrawing nature of the carbamate linkage and the resonance stabilization of the resulting carbanion [15] [20].
The second step involves rapid elimination to form dibenzofulvene and carbon dioxide, with concomitant release of the free amino group [14] [15]. The driving force for this elimination includes the formation of the stable, aromatic dibenzofulvene system and the irreversible loss of carbon dioxide [15] [20]. Piperidine is the most commonly employed base for this transformation due to its ability to form stable adducts with the dibenzofulvene byproduct, preventing unwanted side reactions [15] [20].
Table 3: Deprotection Conditions and Reagents
Reagent | Concentration | Reaction Time | Efficiency | Notes |
---|---|---|---|---|
Piperidine | 20-25% in DMF | 2-20 minutes | >98% | Standard conditions |
4-Methylpiperidine | 20% in DMF | 5-30 minutes | >95% | Reduced toxicity |
Piperazine | 20% in DMF | 10-40 minutes | >90% | Alternative base |
The mechanism's efficiency depends on the basicity and nucleophilicity of the deprotection reagent [20]. Secondary amines like piperidine are preferred over primary amines or tertiary amines because they provide optimal reactivity while forming stable byproduct adducts [15] [20].
The pH-dependent behavior of fluorenylmethoxycarbonyl-D-3-cyanophenylalanine reflects the ionizable groups present in its structure [16] [40]. The carboxylic acid functionality exhibits a pKa value around 3-4, typical for amino acid carboxyl groups, while the protected amino group shows minimal pH sensitivity due to the carbamate protection [16] [40]. At physiological pH values (7.0-7.4), the compound exists primarily as the carboxylate anion with the amino group remaining protected [40].
Under strongly acidic conditions (pH < 2), the carboxylic acid remains protonated, and the overall compound charge approaches neutrality [16] [40]. This protonation state can influence solubility and reactivity patterns, generally increasing solubility in organic solvents while decreasing aqueous solubility [40]. The fluorenylmethoxycarbonyl group remains stable throughout the entire acidic pH range [14] [16].